(4-(Ethylsulfonamido)phenyl)boronic acid
Overview
Description
“(4-(Ethylsulfonamido)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1072945-62-0 . It has a molecular weight of 229.06 and a molecular formula of C8H12BNO4S . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-(Ethylsulfonamido)phenyl)boronic acid” is represented by the formula C8H12BNO4S . The compound contains elements such as carbon ©, hydrogen (H), boron (B), nitrogen (N), oxygen (O), and sulfur (S) .Physical And Chemical Properties Analysis
“(4-(Ethylsulfonamido)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 229.06 and a molecular formula of C8H12BNO4S .Scientific Research Applications
Optical Modulation and Saccharide Recognition
- Boronic acids, including phenyl boronic acids, are utilized in optical modulation. They function as binding ligands for saccharide recognition and are used in aqueous dispersion of single-walled carbon nanotubes (SWNT), affecting the near-infrared fluorescence in response to saccharide binding. This application demonstrates the link between molecular structure and optical properties (Mu et al., 2012).
Carbohydrate-Binding Applications
- New classes of carbohydrate-binding boronic acids are developed for complexing model glycopyranosides under physiologically relevant conditions. Such compounds are significant as most cell-surface glycoconjugates present free 4,6-diols, making these boronic acids potentially useful in designing receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Multifunctional Compounds and Synthetic Intermediates
- Boronic acids, including derivatives with aminophosphonic acid groups, are explored for their multifunctional properties. They act as synthetic intermediates and building blocks in various fields like medicine, agriculture, and chemistry. They are also used in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).
Drug Delivery Systems
- Boronic acids are investigated for their potential in drug delivery systems, especially for insulin release. They interact with cyclic diols, resulting in swelling of the delivery system and the release of the drug. This research has implications for developing self-regulated insulin delivery systems for diabetes treatment (Siddiqui et al., 2016).
Catalysis
- Boronic acids are employed as catalysts in various organic reactions, including the activation of hydroxy functional groups. This catalytic property enables electrophilic and nucleophilic modes of activation in reactions such as amide formation, cycloadditions, and conjugate additions (Hall, 2019).
Nanotechnology and Biomedical Applications
- Phenylboronic-acid-modified nanoparticles are gaining attention for biomedical applications, including antiviral therapeutics. These nanoparticles have potential as viral entry inhibitors, offering a new approach to blocking viral infections like Hepatitis C (Khanal et al., 2013).
Environmental Applications
- Vinylphenyl boronic acid microparticles are utilized for adsorption of hazardous materials like Cr(VI) ions. These microparticles show efficient removal of Cr(VI) and have potential for environmental remediation applications (Kara et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[4-(ethylsulfonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGZKFSYJUXPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674478 | |
Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Ethylsulfonamido)phenyl)boronic acid | |
CAS RN |
1072945-62-0 | |
Record name | B-[4-[(Ethylsulfonyl)amino]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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